molecular formula C13H16BBrN2O2 B1519628 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1072152-50-1

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1519628
CAS RN: 1072152-50-1
M. Wt: 323 g/mol
InChI Key: HBAJAQXOPJTWPI-UHFFFAOYSA-N
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Description

The compound “5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring. The molecule also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is attached to the pyrrolopyridine core at the 3-position . The presence of the boronic ester group suggests that this compound could be used in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds .


Chemical Reactions Analysis

As mentioned earlier, the presence of the boronic ester group suggests that this compound could be used in Suzuki-Miyaura cross-coupling reactions . This type of reaction is commonly used to form carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the boronic ester group could potentially make this compound reactive towards compounds containing suitable nucleophiles .

Scientific Research Applications

Comprehensive Analysis of 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Applications

Synthesis of Cholinergic Drugs: This compound serves as an important intermediate in the synthesis of cholinergic drugs, which are used to treat gastrointestinal diseases. Cholinergic drugs mimic the action of acetylcholine, a neurotransmitter involved in promoting digestion and bowel movements .

Organic Synthesis: In organic chemistry, this compound is valued for its versatility as a ligand, catalyst, and intermediate. It is particularly useful in reactions that form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to constructing complex organic molecules .

Ligand in Catalysis: As a ligand, it can bind to transition metals to form complexes that facilitate various catalytic reactions. This is crucial in processes like hydrogenation and oxidation where catalysts are needed to increase reaction rates or alter reaction pathways .

Hydrogenation Reactions: In hydrogenation, this compound can participate as an intermediate or catalyst to add hydrogen to other organic compounds. This reaction is important for converting unsaturated compounds to saturated ones .

Oxidation Reactions: It also plays a role in oxidation reactions where it helps in the addition of oxygen to organic substrates. This type of reaction is important for introducing functional groups like alcohols or ketones into molecules .

Substitution Reactions: Substitution reactions involve replacing one atom or group within a molecule with another. This compound can act as an intermediate or catalyst in such reactions, which are pivotal for modifying the structure of organic molecules .

Construction of Complex Molecules: The ability to form C-C and C-N bonds makes this compound a valuable tool for constructing complex molecules that can have applications ranging from pharmaceuticals to materials science .

Mechanism of Action

properties

IUPAC Name

5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrN2O2/c1-12(2)13(3,4)19-14(18-12)10-7-17-11-9(10)5-8(15)6-16-11/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAJAQXOPJTWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670160
Record name 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1072152-50-1
Record name 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
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5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

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